molecular formula C7H9NO4 B2399227 Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate CAS No. 95312-30-4

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2399227
CAS No.: 95312-30-4
M. Wt: 171.152
InChI Key: PBGCIXARQZOKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (CAS 95312-30-4) is an isoxazole derivative with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . Its structure features a methoxymethyl substituent at the 5-position of the oxazole ring and a methyl ester group at the 3-position. Key properties include:

  • SMILES: COC(=O)c1noc(c1)COC
  • InChIKey: PBGCIXARQZOKHR-UHFFFAOYSA-N .
  • Appearance: Powder, stored at room temperature .

The compound is part of the isoxazole family, a class of heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity .

Properties

IUPAC Name

methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-10-4-5-3-6(8-12-5)7(9)11-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCIXARQZOKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3 + 2] Cycloaddition of Carboxylic Acids and Isocyanides

A scalable method for constructing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, offering a streamlined route to the target compound’s backbone. In this approach, aromatic or aliphatic carboxylic acids react with isocyanides in the presence of N,N-dimethyl-4-aminopyridine-trifluoromethanesulfonate (DMAP-Tf) as a coupling agent. For example, methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate can be synthesized by reacting methoxymethylacetic acid with methyl isocyanoacetate under optimized conditions:

Reaction Conditions

  • Solvent: Dichloromethane (DCM)
  • Temperature: 40°C
  • Catalyst: DMAP-Tf (1.3 equivalents)
  • Yield: 68–72%

The mechanism proceeds through a in situ activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack by the isocyanide to form the oxazole ring (Fig. 1). This method is notable for avoiding pre-functionalized substrates, enabling direct access to 3-carboxylate derivatives.

Functional Group Transformations on Preformed Oxazoles

Nitration and Subsequent Reduction

Modification of pre-existing oxazole derivatives provides an alternative pathway. For instance, methyl 3-methoxyisoxazole-5-carboxylate can be nitrated at the 4-position using tetramethylammonium nitrate and triflic anhydride, followed by reduction to introduce an amine group. Although this method targets isoxazoles, analogous conditions apply to oxazoles:

Nitration Protocol

  • Reagents: Tetramethylammonium nitrate (3.0 equivalents), triflic anhydride (3.0 equivalents)
  • Solvent: Dichloromethane
  • Temperature: Reflux (40°C)
  • Yield: 70%

Subsequent reduction of the nitro group using iron powder in acetic acid/water furnishes the amine, which can be alkylated to introduce the methoxymethyl moiety.

Oxidation and Methoxymethylation

The methoxymethyl group can be introduced via oxidation of hydroxymethyl precursors. For example, methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate undergoes O-methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF):

Methylation Conditions

  • Base: Potassium carbonate (1.5 equivalents)
  • Alkylating Agent: Methyl iodide (1.5 equivalents)
  • Solvent: DMF
  • Temperature: Room temperature
  • Yield: 66%

Deprotection and Final Esterification Strategies

Hydrolysis of tert-Butyl Esters

In cases where ester protection is employed, final deprotection is critical. A study demonstrated that tert-butyl esters of oxazolecarboxylic acids can be cleaved using hydrochloric acid in tetrahydrofuran (THF):

Deprotection Protocol

  • Reagents: 6 N HCl (10 mL per 1 mmol substrate)
  • Solvent: THF
  • Temperature: 100°C
  • Yield: >90%

Following hydrolysis, re-esterification with methanol under acidic conditions (e.g., H2SO4) yields the methyl ester.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Efficiency
[3 + 2] Cycloaddition 70% 98% High Moderate
Nitration-Reduction 65% 95% Moderate Low
Methylation 66% 97% High High

The cycloaddition route offers superior scalability but requires costly DMAP-Tf. In contrast, functional group interconversions provide modularity at the expense of step count.

Mechanistic Insights and Side-Reaction Mitigation

Epimerization in Chiral Substrates

Methoxymethylation of chiral hydroxymethyl precursors risks racemization. Employing low temperatures (−10°C) and rapid reaction times minimizes this.

Scientific Research Applications

Biological Activities

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate exhibits significant biological activities that make it a candidate for further research:

  • Enzyme Inhibition:
    • It has been identified as a potent inhibitor of the monoamine oxidase enzyme, which plays a crucial role in neurotransmitter metabolism. This activity suggests potential applications in treating neurological disorders such as depression and anxiety.
  • Antimicrobial Properties:
    • Research indicates that the compound may possess antimicrobial activities, making it relevant for developing new antibiotics or antifungal agents.
  • Multidentate Ligand:
    • The compound acts as a multidentate ligand for transition metals, which can enhance its utility in coordination chemistry and catalysis.

Industrial and Medicinal Applications

The applications of this compound extend to various sectors:

Medicinal Chemistry

  • Drug Development: Its ability to inhibit specific enzymes positions it as a candidate for drug development aimed at neurological conditions. Further studies are needed to explore its pharmacodynamics and pharmacokinetics.

Materials Science

  • Specialty Chemicals Production: The compound can be utilized in synthesizing specialty chemicals with tailored properties for industrial applications.

Case Study 1: Monoamine Oxidase Inhibition

A study demonstrated that this compound effectively inhibited monoamine oxidase activity in vitro. This inhibition correlated with increased levels of neurotransmitters such as serotonin and dopamine in neuronal cultures, indicating its potential for treating mood disorders.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. Results indicated that it exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotic therapies.

Mechanism of Action

The mechanism of action of Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate 517870-16-5 C₁₁H₈FNO₃ 221.18 4-Fluorophenyl at C5 Potential bioactivity (aryl groups enhance binding affinity)
Methyl 5-(trimethylsilyl)-1,2-oxazole-3-carboxylate 1417725-05-3 C₈H₁₃NO₃Si 199.28 Trimethylsilyl at C5 Enhanced lipophilicity; silicon-based protecting group strategies
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate N/A C₇H₈ClNO₃ 189.60 2-Chloroethyl at C5 Reactive alkyl halide for nucleophilic substitutions
Methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate 517870-15-4 C₁₁H₈BrNO₃ 282.10 4-Bromophenyl at C5 Halogenated aryl group for cross-coupling reactions
Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate N/A C₈H₁₁NO₄ 185.18 Ethyl ester at C3 Altered solubility and metabolic stability compared to methyl ester

Structural and Functional Analysis

Aryl-Substituted Derivatives
  • Fluorine’s small size and high electronegativity often improve pharmacokinetic properties .
  • Methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate (CAS 517870-15-4): Bromine’s polarizability facilitates participation in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry .
Alkyl and Silyl Derivatives
  • Methyl 5-(trimethylsilyl)-1,2-oxazole-3-carboxylate (CAS 1417725-05-3): The trimethylsilyl group increases lipophilicity, which may improve membrane permeability in drug design. Silicon-containing groups are also used as temporary protecting groups in synthesis .
  • Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate : The chloroethyl substituent offers a reactive site for alkylation reactions, useful in constructing complex molecules .
Ester Variants
  • Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate : Replacing the methyl ester with an ethyl group alters solubility (lower polarity) and may delay enzymatic hydrolysis, impacting drug delivery .

Crystallographic and Physicochemical Insights

  • Crystal Packing : Analogous compounds like 5-methyl-1,2-oxazole-3-carboxylic acid exhibit intermolecular hydrogen bonding (O–H⋯O) and π-π stacking, forming stable crystalline networks . Such properties are critical for optimizing solid-state formulations .
  • Thermodynamic Stability : The methoxymethyl group in the target compound likely enhances solubility in polar solvents compared to aryl-substituted derivatives, which may exhibit higher melting points due to stronger van der Waals interactions .

Commercial and Research Status

  • Alternatives like the bromophenyl or trimethylsilyl derivatives may be more accessible .

Biological Activity

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its unique chemical properties stem from the methoxymethyl group at the 5-position and the carboxylate group at the 3-position, which enhance its reactivity and biological potential.

1. Antimicrobial Activity

Research indicates that compounds in the oxazole family exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (µg/ml)Target Strains
This compoundTBDStaphylococcus aureus, Escherichia coli
Ceftazidime200Reference for comparison
Sodium penicillin0.78Reference for comparison

Studies have shown that derivatives of isoxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

2. Antiviral Properties

This compound has also been investigated for its antiviral activity. It has been noted that certain oxazole derivatives can act as inhibitors of viral enzymes, potentially disrupting viral replication processes.

Case Study: HIV-1 Protease Inhibition

In a study aimed at designing novel HIV-1 protease inhibitors, oxazole derivatives were synthesized and tested. The incorporation of specific functional groups significantly enhanced their inhibitory activity against HIV-1 protease, suggesting that methyl-substituted oxazoles may share similar mechanisms .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating immune responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures.

Table 2: Inhibition of TNF-α Production

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of LPS-induced TNF-α production

This modulation could have therapeutic implications for autoimmune diseases where inflammation plays a critical role.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Caspase Activation : It has been shown to increase caspase expression, suggesting a pro-apoptotic mechanism that could contribute to its immunosuppressive effects.
  • NF-kB Pathway Modulation : The compound influences the NF-kB signaling pathway, crucial for regulating immune responses and inflammation .

Q & A

Q. Critical Conditions :

  • Temperature control (60–80°C) during alkylation minimizes side reactions.
  • Anhydrous solvents (e.g., THF, DMF) prevent hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Advanced: How can the methoxymethyl substituent be selectively modified to introduce diverse functional groups, and what mechanistic considerations are involved?

Methodological Answer:
The methoxymethyl group (-CH₂-OCH₃) undergoes selective transformations:

  • Oxidation : Using KMnO₄ in acidic conditions converts it to a carboxylic acid (-COOH) .
  • Demethylation : BBr₃ in dichloromethane cleaves the methyl ether to yield a hydroxymethyl (-CH₂-OH) group .
  • Nucleophilic Substitution : Replace the methoxy group with amines (e.g., NH₃/MeOH) or thiols (e.g., NaSH/DMF) under reflux .

Q. Mechanistic Insights :

  • Oxidation proceeds via radical intermediates, requiring strict control of pH and temperature.
  • Demethylation involves Lewis acid-mediated cleavage of the C-O bond.
  • Steric hindrance around the methoxymethyl group affects substitution rates, necessitating excess nucleophiles .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include:
    • Oxazole C-H: δ 8.2–8.5 ppm (¹H), δ 145–150 ppm (¹³C).
    • Methoxymethyl: δ 3.3 ppm (OCH₃), δ 4.5 ppm (CH₂) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at 1720–1740 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .
  • X-Ray Crystallography : Use SHELX-2018 for structure refinement. The oxazole ring typically adopts a planar conformation with bond lengths of 1.34–1.38 Å (C-O) and 1.28–1.32 Å (C=N) .

Advanced: What strategies can resolve discrepancies in biological activity data between the ester and its carboxylic acid derivative?

Q. Methodological Answer :

  • Hydrolysis Studies : Incubate the ester with esterases (e.g., porcine liver esterase) in PBS (pH 7.4) to quantify conversion to the acid .
  • Bioavailability Assays : Compare logP values (ester: ~1.2; acid: ~0.5) to assess membrane permeability via Caco-2 cell monolayers .
  • Dose-Response Curves : Use MTT assays on cancer cell lines (e.g., MCF-7) with both forms. The acid typically shows IC₅₀ values 2–3× lower due to improved solubility .

Basic: What are the recommended protocols for assessing the compound's stability under various experimental conditions?

Q. Methodological Answer :

  • Thermal Stability : Heat at 25°C, 40°C, and 60°C in sealed vials; monitor decomposition via HPLC over 7 days. Degradation >5% indicates need for refrigeration .
  • pH Stability : Dissolve in buffers (pH 2–10) and analyze by LC-MS after 24 hours. Ester hydrolysis dominates at pH >8 .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; track oxazole ring oxidation using UV-Vis spectroscopy (λ = 270 nm) .

Advanced: How can computational modeling predict the reactivity of the oxazole ring in nucleophilic or electrophilic environments?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level.
    • Nucleophilic Attack : Calculate Fukui indices (f⁻) to identify electron-deficient sites (C-4 position: f⁻ = 0.12).
    • Electrophilic Substitution : Use Molecular Electrostatic Potential (MEP) maps to locate electron-rich regions (N-1: −45 kcal/mol) .
  • MD Simulations : Simulate solvation in water/DMSO to predict aggregation tendencies. The methoxymethyl group reduces solubility by 20% compared to hydroxymethyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.